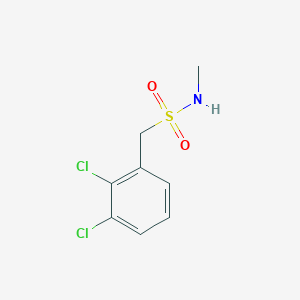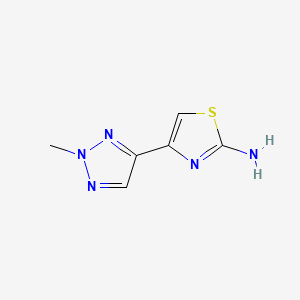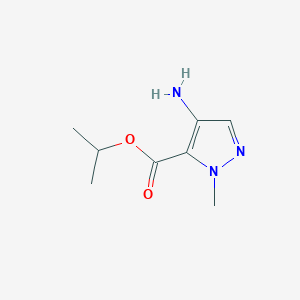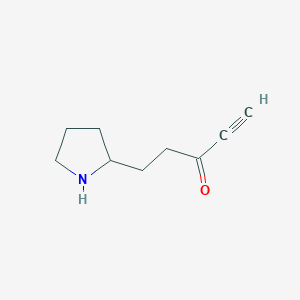
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dichlorophenyl group attached to a methanesulfonamide moiety, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
Métodos De Preparación
The synthesis of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide typically involves the reaction of 2,3-dichloroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to achieve efficient synthesis with minimal by-products .
Análisis De Reacciones Químicas
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, elevated temperatures, and catalysts to enhance reaction rates. .
Aplicaciones Científicas De Investigación
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: It is a key intermediate in the synthesis of drugs used to treat psychiatric disorders, such as aripiprazole and cariprazine
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound acts as a precursor to drugs that modulate neurotransmitter receptors, such as dopamine and serotonin receptors. These interactions lead to the therapeutic effects observed in the treatment of psychiatric disorders. The compound’s sulfonamide group plays a crucial role in binding to the active sites of target proteins, thereby influencing their activity .
Comparación Con Compuestos Similares
1-(2,3-Dichlorophenyl)-N-methylmethanesulfonamide can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C8H9Cl2NO2S |
|---|---|
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)-N-methylmethanesulfonamide |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-11-14(12,13)5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
Clave InChI |
GJNQNVMQQMALAJ-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)CC1=C(C(=CC=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)
![3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)



![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)



